N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the fusion of a triazole ring with a pyrimidine scaffold. One common method is the 1,3-dipolar cycloaddition reaction of an alkyne with various aromatic and aliphatic azides using a copper (II) catalyst in the presence of sodium ascorbate . This reaction is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine or fluorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[4,5-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting CDK2, which is crucial for cell cycle regulation.
Medicine: Potential therapeutic agent for cancer treatment due to its CDK2 inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key enzyme involved in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the active site of CDK2, where the compound forms hydrogen bonds with key amino acid residues, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is also investigated for its anticancer properties.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C11H8ClFN6 |
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Molecular Weight |
278.67 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H8ClFN6/c1-19-11-9(17-18-19)10(14-5-15-11)16-6-2-3-8(13)7(12)4-6/h2-5H,1H3,(H,14,15,16) |
InChI Key |
QDTSJMOXINYVAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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